molecular formula C6H10ClNO3 B1392441 5-Oxopiperidine-2-carboxylic acid hydrochloride CAS No. 99980-20-8

5-Oxopiperidine-2-carboxylic acid hydrochloride

Cat. No. B1392441
CAS RN: 99980-20-8
M. Wt: 179.6 g/mol
InChI Key: WPHYIZJTLVMAHI-UHFFFAOYSA-N
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Description

5-Oxopiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO3 . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H9NO3.ClH/c8-4-1-2-5 (6 (9)10)7-3-4;/h5,7H,1-3H2, (H,9,10);1H . The compound has a molecular weight of 179.6 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.6 g/mol . The compound is a light yellow solid . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Biosynthesis and Fermentation

5-Oxopiperidine-2-carboxylic acid hydrochloride, a derivative of cyclic α-aminoadipic acid, has been studied in the context of biosynthesis, particularly in the production of penicillin G. Research on Penicillium chrysogenum PQ-96, a fungus used in the production of penicillin, revealed that this compound accumulates during the biosynthesis process of penicillin G. It was found in concentrations ranging from 0.36 to 2.41 mg/ml in fermentations, indicating its potential role in antibiotic production pathways (Kurz↦kowski et al., 1990).

Chemical Synthesis and Resolution

In chemical synthesis, this compound and related compounds are used as intermediates in the synthesis of various lactams. A study described an approach to synthesize and resolve five- and six-membered lactams, such as 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids, using a Michael reaction-cyclization method. This process demonstrates the compound's utility in creating chiral ammonia equivalents for the separation of diastereomeric lactam products (Kleban et al., 2017).

Drug Design and Mimetics

5-Oxopiperidine-2-carboxylic acid derivatives have been used in drug design, particularly as mimetics of peptide β-turn. A study conducted in 2018 explored the conversion of 5-oxopiperazine-2-carboxamides and respective carboxylic acids into cis- and trans-configured bicyclic piperazines, which are recognized as peptide β-turn mimetics. These structures are significant for their potential in drug design due to their high-Fsp3 cores (Usmanova et al., 2018).

Enzyme Inhibition Studies

The compound has been used in studies related to enzyme inhibition. For instance, a derivative of 5-Oxopiperidine-2-carboxylic acid, L-2-Imidazolidone-4-carboxylic acid, was found to be a competitive inhibitor of the enzyme 5-oxoprolinase. This enzyme is involved in converting 5-oxo-L-proline to L-glutamate. Such studies are significant in understanding metabolic pathways and developing potential therapeutic strategies (Van der Werf et al., 1973).

properties

IUPAC Name

5-oxopiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h5,7H,1-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYIZJTLVMAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678843
Record name 5-Oxopiperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99980-20-8
Record name 5-Oxopiperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxopiperidine-2-carboxylic acid hydrochloride
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5-Oxopiperidine-2-carboxylic acid hydrochloride
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5-Oxopiperidine-2-carboxylic acid hydrochloride
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5-Oxopiperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
5-Oxopiperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
5-Oxopiperidine-2-carboxylic acid hydrochloride

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